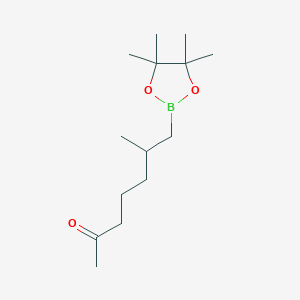![molecular formula C19H20Cl3N5OS B14148718 N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide CAS No. 1164464-63-4](/img/structure/B14148718.png)
N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trichloroethyl group, a phenylazo group, and a thioureido group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,2,2-trichloroethylamine with 4-phenylazoaniline to form an intermediate, which is then reacted with thiourea and butyryl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s purity and consistency, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the cleavage of specific bonds and formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used.
Scientific Research Applications
N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide involves its interaction with specific molecular targets and pathways. The compound’s trichloroethyl group and phenylazo group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-F-N-(2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl)-butyramide
- 3-Phenyl-N-(2,2,2-trichloro-1-[4-phenylazo-phenylamino]-ethyl)-acrylamide
Uniqueness
N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide stands out due to its specific combination of functional groups, which confer unique reactivity and properties. Its trichloroethyl group, phenylazo group, and thioureido group make it particularly versatile for various chemical reactions and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and potential biological activities.
Properties
CAS No. |
1164464-63-4 |
|---|---|
Molecular Formula |
C19H20Cl3N5OS |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C19H20Cl3N5OS/c1-2-6-16(28)24-17(19(20,21)22)25-18(29)23-13-9-11-15(12-10-13)27-26-14-7-4-3-5-8-14/h3-5,7-12,17H,2,6H2,1H3,(H,24,28)(H2,23,25,29) |
InChI Key |
ULTCHVCSGSYBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)

![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)


![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)

![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)



![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
